molecular formula C22H22N4O3S B2682129 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide CAS No. 1105218-08-3

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide

Cat. No. B2682129
CAS RN: 1105218-08-3
M. Wt: 422.5
InChI Key: TWDQJQDOOCFTDM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide, a pyrazole ring, and a thiophene ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and thiophene rings, followed by the introduction of the amide group. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and thiophene rings would likely result in a planar structure, while the amide group could introduce some degree of flexibility .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group could participate in a variety of reactions, including hydrolysis and condensation. The pyrazole and thiophene rings could also undergo various transformations, such as halogenation and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure and functional groups .

Scientific Research Applications

Mechanism of Action

    Target of Action

    Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .

    Mode of Action

    The interaction of pyrazole derivatives with their targets often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the activity of the target .

    Biochemical Pathways

    Pyrazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. These can include pathways involved in inflammation, cancer, and microbial infections .

    Pharmacokinetics

    The ADME properties of pyrazole derivatives can vary widely, depending on their specific chemical structures. Factors such as solubility, stability, and metabolic stability can influence their bioavailability .

    Result of Action

    The molecular and cellular effects of pyrazole derivatives can include the inhibition of enzyme activity, the modulation of receptor signaling, and the induction of cell death in cancer cells .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrazole derivatives .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies on its biological activity, mechanism of action, and pharmacokinetics .

properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-17-9-5-8-16(10-17)22(28)24-21-18-13-30-14-19(18)25-26(21)12-20(27)23-11-15-6-3-2-4-7-15/h2-10H,11-14H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDQJQDOOCFTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide

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